molecular formula C20H18N2O3 B4700775 Ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate CAS No. 5883-55-6

Ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate

Cat. No.: B4700775
CAS No.: 5883-55-6
M. Wt: 334.4 g/mol
InChI Key: RTCNIRYTVWFHAX-UHFFFAOYSA-N
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Description

This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate typically involves the condensation of 2-phenylquinoline-4-carboxylic acid with ethyl glycinate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of recyclable catalysts and green solvents can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate, particularly in its role as an HDAC inhibitor, involves the binding of the compound to the active site of the enzyme. This binding prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones and altered gene expression. The compound’s structure allows for strong hydrophobic interactions with residues in the HDAC active site, enhancing its inhibitory potency .

Comparison with Similar Compounds

Ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate can be compared with other quinoline derivatives such as:

Properties

IUPAC Name

ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-2-25-19(23)13-21-20(24)16-12-18(14-8-4-3-5-9-14)22-17-11-7-6-10-15(16)17/h3-12H,2,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCNIRYTVWFHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50365656
Record name ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5883-55-6
Record name ethyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50365656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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